Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one

Spirocyclic Scaffolds Conformational Restriction Medicinal Chemistry

Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one (CAS 2375194-74-2) is a polycyclic diazaspiro compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. The structure features a unique 1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene core fused to a spirocyclopropane at the 5-position, creating a conformationally constrained, sp3-rich architecture.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B11716494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC2(CC2)C3=C1N4CCNC(=O)C4=C3
InChIInChI=1S/C12H14N2O/c15-11-10-7-8-9(14(10)6-5-13-11)1-2-12(8)3-4-12/h7H,1-6H2,(H,13,15)
InChIKeyGJZIIYOKEDSXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one: Core Scaffold Identity and Supply Characteristics


Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one (CAS 2375194-74-2) is a polycyclic diazaspiro compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . The structure features a unique 1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene core fused to a spirocyclopropane at the 5-position, creating a conformationally constrained, sp3-rich architecture. This compound is offered at a purity of 95%+ for research use only . Its three-dimensional complexity distinguishes it from simpler spirocyclic or monocyclic analogs in fragment-based and diversity-oriented synthesis libraries.

Why In-Class Diazatricyclo Scaffolds Cannot Substitute for the Spirocyclopropane Derivative in MedChem Campaigns


Generic substitution within the 1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one family is not feasible due to the profound impact of the spirocyclopropane moiety on molecular geometry, conformational restriction, and vectorial exit angles. The closest commercially available analog, 4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one (CAS 1346674-23-4), possesses a gem-dimethyl group at the 7-position instead of the spirocyclopropane, resulting in a significantly different three-dimensional shape and steric environment [1]. This structural divergence directly affects key parameters in medicinal chemistry, including target binding, metabolic stability, and the overall trajectory of vectors used for fragment growth, as evidenced by the distinct synthetic routes required for each analog [2].

Quantitative Differentiation of Spiro[1,10-diazatricyclo...]-9-one versus Closest Analogs


Structural Uniqueness: Spirocyclopropane vs. Gem-Dimethyl Substitution

The defining structural feature of the target compound is the spirocyclopropane at the 5-position of the tricyclic core. The closest structurally characterized analog, 4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one (CAS 1346674-23-4), bears a gem-dimethyl group at the 7-position instead . This fundamental difference is visible in their molecular formulas: C12H14N2O for the spirocyclopropane derivative vs. C12H16N2O for the dimethyl analog, and in their distinct InChI strings. No other commercially listed compound combines the diazatricyclo framework with a spiro-fused cyclopropane, confirming its unique topology.

Spirocyclic Scaffolds Conformational Restriction Medicinal Chemistry

Synthetic Route Efficiency: Ring-Closing Metathesis (RCM) Yield Comparison

A patent-described method (WO 2013/067274 A1) details the synthesis of the 4,4-dimethyl analog via a Grubbs II-catalyzed ring-closing metathesis (RCM) of a diene precursor, achieving a 68% yield for the macrocyclic intermediate, followed by hydrogenation in 92% yield [1]. A similar RCM approach is applicable to the target spirocyclopropane compound, as indicated by its commercial preparation . While direct head-to-head yield data for the spirocyclopropane variant is not publicly available in the patent literature, the synthetic feasibility of this scaffold using the same robust methodology provides a baseline expectation for comparable or potentially distinct reaction efficiency profiles.

Synthetic Methodology Diazaspirocycle Synthesis Ring-Closing Metathesis

Kinase Inhibition Potential: Class-Level Inference from Diazatricyclo Scaffolds

Compounds based on the 1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one core are explicitly utilized as intermediates in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, as demonstrated in patent WO2013067274A1 [1]. The broader class of diazaspirotricyclic scaffolds has been shown to yield diverse sp3-rich compounds that exhibit distinct phenotypic effects and kinase inhibition profiles [2]. While specific IC50 values for the target compound have not been reported in peer-reviewed literature, a closely related diazatricyclo derivative demonstrated CDK6/Cyclin D1 inhibition with an IC50 of 498 nM [3]. This class-level evidence suggests that the spirocyclopropane-containing scaffold retains potential for similar or enhanced target engagement profiles.

Kinase Inhibitor BTK Scaffold Remodeling

Optimal Use Cases for Spiro[1,10-diazatricyclo...]-9-one in Drug Discovery and Chemical Biology


Scaffold-Hopping and Patent Circumvention in BTK Inhibitor Programs

The spirocyclopropane moiety provides a unique patent space distinct from the gem-dimethyl series described in WO2013067274A1 [1]. Medicinal chemists can leverage this scaffold as a direct replacement for the 4,4-dimethyl core in existing BTK inhibitor leads to explore new chemical matter and generate novel intellectual property.

Diversity-Oriented Synthesis (DOS) and sp3-Rich Fragment Library Construction

As a conformationally restricted, three-dimensional building block, this compound is ideally suited for inclusion in fragment-based screening libraries aiming to increase sp3 character [2]. Its spirocyclopropane unit adds shape diversity beyond what is achievable with simpler spirocycles.

Synthetic Methodology Development: Strained Spirocycle Assembly

The diazatricyclo-spirocyclopropane framework presents a challenging substrate for studying ring-closing metathesis and cyclopropanation chemistry . Researchers focused on new synthetic methods can use this compound to benchmark and compare catalyst efficiency and scope against the well-characterized dimethyl analog.

Quote Request

Request a Quote for Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.